molecular formula C18H21N3O2S B262044 N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide

N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide

Cat. No. B262044
M. Wt: 343.4 g/mol
InChI Key: BOCODLODJVBYOK-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide is a compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been synthesized using specific methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide is not yet fully understood. However, studies have suggested that the compound may act as an inhibitor of enzymes that are involved in various biological processes. The compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide has been shown to have various biochemical and physiological effects. Studies have suggested that the compound may have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide has various advantages and limitations for lab experiments. One of the advantages is that the compound is readily available and can be synthesized using specific methods. The compound is also stable and can be stored for long periods without degradation. However, one of the limitations is that the mechanism of action of the compound is not yet fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research on N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide. One of the future directions is to further investigate the mechanism of action of the compound and its potential applications in the treatment of neurodegenerative diseases. Another future direction is to study the compound's effects on other biological processes and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide is a synthetic compound that has potential applications in scientific research. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand the compound's mechanism of action and its potential applications in scientific research.

Synthesis Methods

N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide is a synthetic compound that has been synthesized using specific methods. The synthesis method involves the reaction of 3-methyl-2-aminobutanamide with thiophene-2-carboxylic acid and benzaldehyde in the presence of a catalyst. The reaction results in the formation of N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide.

Scientific Research Applications

N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide has potential applications in scientific research. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

properties

Product Name

N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide

InChI

InChI=1S/C18H21N3O2S/c1-13(2)17(20-16(22)11-15-9-6-10-24-15)18(23)21-19-12-14-7-4-3-5-8-14/h3-10,12-13,17H,11H2,1-2H3,(H,20,22)(H,21,23)/b19-12-

InChI Key

BOCODLODJVBYOK-UNOMPAQXSA-N

Isomeric SMILES

CC(C)C(C(=O)N/N=C\C1=CC=CC=C1)NC(=O)CC2=CC=CS2

SMILES

CC(C)C(C(=O)NN=CC1=CC=CC=C1)NC(=O)CC2=CC=CS2

Canonical SMILES

CC(C)C(C(=O)NN=CC1=CC=CC=C1)NC(=O)CC2=CC=CS2

Origin of Product

United States

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